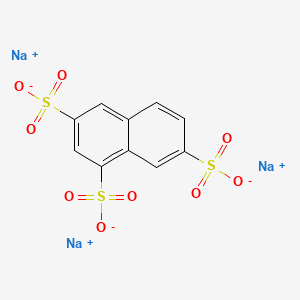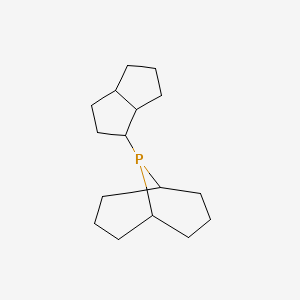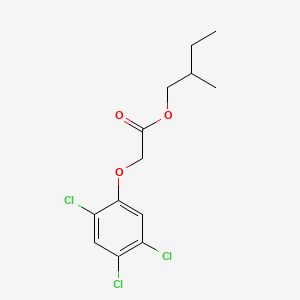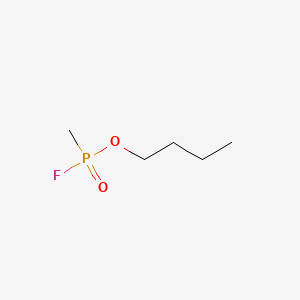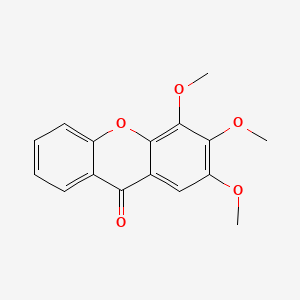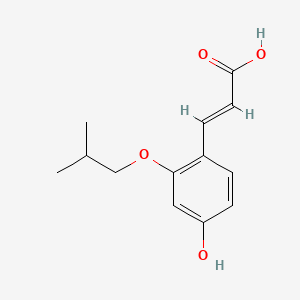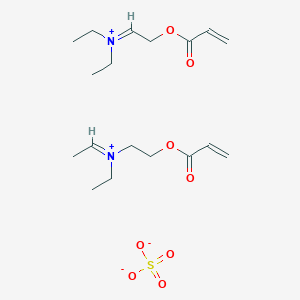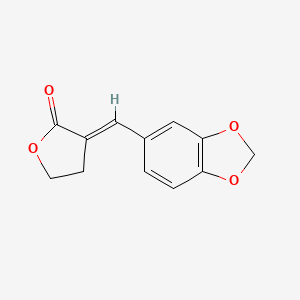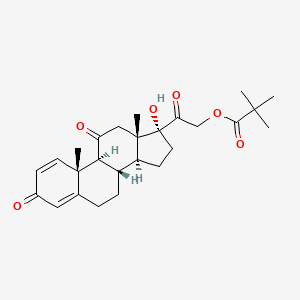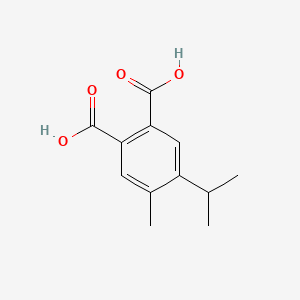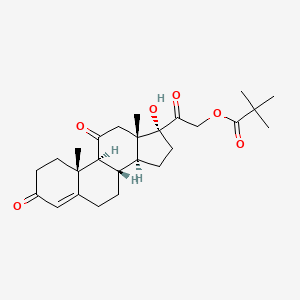![molecular formula C14H17N3 B12670075 4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-33-9](/img/structure/B12670075.png)
4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of MOF-303 can be achieved through several synthetic routes, including solvothermal, reflux, vessel, and microwave methods. These methods vary in terms of equipment requirements and reaction times. For instance, the solvothermal method typically takes around 24 hours, while the microwave-assisted method can reduce the reaction time to just 5 minutes. The green, water-based preparation of MOF-303 ensures high yield and scalability, with the ability to produce up to 3.5 kilograms per batch .
Chemical Reactions Analysis
MOF-303 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with strong acids can lead to the formation of aluminum salts and pyrazole derivatives .
Scientific Research Applications
MOF-303 has a wide range of scientific research applications. In chemistry, it is used for gas storage and separation due to its high surface area and porosity. In biology, MOF-303 is explored for drug delivery systems because of its biocompatibility and controlled release properties. In medicine, it is investigated for its potential in targeted cancer therapy. Industrially, MOF-303 is utilized for water harvesting from desert air, providing a sustainable solution to water scarcity .
Mechanism of Action
The mechanism of action of MOF-303 involves its ability to adsorb and release molecules through its porous structure. The aluminum hydroxide and pyrazole-3,5-dicarboxylate units create a stable framework that can interact with various molecules. This interaction is facilitated by the high surface area and the presence of functional groups within the framework, allowing for selective adsorption and release of target molecules .
Comparison with Similar Compounds
MOF-303 is unique compared to other metal-organic frameworks due to its exceptional water stability and high water uptake capacity. Similar compounds include MOF-801 and MOF-841, which also exhibit high surface areas and porosity but differ in their metal centers and organic linkers. MOF-303’s aluminum-based structure provides superior stability and efficiency in water harvesting applications .
Properties
CAS No. |
94213-33-9 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-2-4-12(15)7-11(9)6-10-3-5-13(16)8-14(10)17/h2-5,7-8H,6,15-17H2,1H3 |
InChI Key |
ZZCDIYKHQYWFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
